molecular formula C27H30N2O4S B301489 ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301489
M. Wt: 478.6 g/mol
InChI Key: MTCRFGJZPWMSLS-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate, also known as EPPIC, is a synthetic compound with potential therapeutic applications. This molecule is a thiophene-based derivative, which has been studied for its biological activities.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate is not fully understood; however, several research studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins. For example, one study reported that ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate may inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or unwanted proteins in cells.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. Apoptosis is a process of programmed cell death, which is essential for the removal of damaged or unwanted cells from the body. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has been reported to induce apoptosis in cancer cells by activating specific signaling pathways. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has also been shown to inhibit cell proliferation by blocking the cell cycle progression and DNA synthesis. Furthermore, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has been reported to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells and microorganisms. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate can be easily synthesized in the laboratory, and its purity and yield can be optimized by modifying the reaction conditions. However, there are also some limitations to using ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate in lab experiments. For example, the mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate is not fully understood, and its potential off-target effects on normal cells and tissues are not yet known.

Future Directions

There are several future directions for the research on ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate. One potential direction is to study the structure-activity relationship of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate and its derivatives to identify more potent and selective compounds. Another direction is to investigate the potential of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate as a combination therapy with other anticancer or antimicrobial agents. Furthermore, the development of novel drug delivery systems for ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate may enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate in animal models is necessary to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate involves a multi-step reaction sequence. The first step is the preparation of 4-ethoxyaniline, which is then reacted with 5-(4-piperidin-1-ylphenyl)methylidene-2-thioxo-4-thiazolidinone to obtain the intermediate product. This intermediate is then reacted with ethyl bromoacetate to give the final product, ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate. The synthesis of ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has been reported in various research articles, and the yield and purity of the product depend on the reaction conditions used.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has been studied for its potential therapeutic applications, including its anticancer, antifungal, and antibacterial activities. Several research studies have reported that ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate has also been reported to inhibit the growth of various fungal and bacterial strains, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C27H30N2O4S/c1-3-32-22-14-10-20(11-15-22)28-26-24(27(31)33-4-2)25(30)23(34-26)18-19-8-12-21(13-9-19)29-16-6-5-7-17-29/h8-15,18,28H,3-7,16-17H2,1-2H3/b23-18-

InChI Key

MTCRFGJZPWMSLS-NKFKGCMQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(C=C3)N4CCCCC4)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)N4CCCCC4)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)N4CCCCC4)S2)C(=O)OCC

Origin of Product

United States

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